RG7112D

MDM2-p53 Inhibition HTRF Assay Nutlin Class

RG7112D is the only MDM2 inhibitor engineered with a carboxyl handle for direct VHL-Amine conjugation, enabling synthesis of MDM2-targeting PROTACs (e.g., YX-02-030). Unlike clinical analogs, it uniquely enables p53-independent degradation in mutant TNBC. Select for bifunctional degrader development or precise p53 mechanistic studies. Request purity ≥98%.

Molecular Formula C36H42Cl2N4O4
Molecular Weight 665.6 g/mol
Cat. No. B12375333
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRG7112D
Molecular FormulaC36H42Cl2N4O4
Molecular Weight665.6 g/mol
Structural Identifiers
SMILESCCOC1=C(C=CC(=C1)C(C)(C)C)C2=NC(C(N2C(=O)N3CCN(CC3)CC(=O)O)(C)C4=CC=C(C=C4)Cl)(C)C5=CC=C(C=C5)Cl
InChIInChI=1S/C36H42Cl2N4O4/c1-7-46-30-22-26(34(2,3)4)12-17-29(30)32-39-35(5,24-8-13-27(37)14-9-24)36(6,25-10-15-28(38)16-11-25)42(32)33(45)41-20-18-40(19-21-41)23-31(43)44/h8-17,22H,7,18-21,23H2,1-6H3,(H,43,44)/t35-,36+/m0/s1
InChIKeyRQFJNLXDOZNWPO-MPQUPPDSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / 1 unit / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

RG7112D: A Potent MDM2 Inhibitor and PROTAC Precursor with an IC50 of 11 nM for p53 Research


RG7112D is a potent, small-molecule inhibitor of the MDM2-p53 protein-protein interaction (PPI), characterized as a member of the cis-imidazoline class, derived from the foundational Nutlin scaffold. It binds directly to the MDM2 protein with an affinity of IC50 = 11 nM, effectively blocking its interaction with the tumor suppressor p53 [1]. Beyond its stand-alone inhibitory function, RG7112D is uniquely engineered as a bifunctional ligand; it contains a chemical handle that allows for its direct conjugation to an E3 ubiquitin ligase ligand (VHL-Amine), enabling the synthesis of MDM2-targeting Proteolysis Targeting Chimeras (PROTACs), such as YX-02-030 [2]. This dual utility—as both an inhibitor and a PROTAC building block—distinguishes it from conventional clinical-stage MDM2 antagonists.

Why RG7112D Cannot Be Substituted by RG7112, Idasanutlin, or AMG 232 in PROTAC and p53 Reactivation Assays


Substituting RG7112D with alternative MDM2 antagonists like the clinical candidates RG7112, Idasanutlin (RG7388), or the ultra-potent AMG 232 leads to a critical loss of function in advanced chemical biology applications. RG7112D is not merely an MDM2 inhibitor; it is a synthetic intermediate bearing a carboxylic acid functional group that is essential for forming an amide bond with VHL-Amine to create the PROTAC YX-02-030 [1]. Without this specific derivatization handle, standard clinical MDM2 inhibitors cannot be repurposed for targeted protein degradation workflows. Furthermore, the downstream PROTAC derived from RG7112D demonstrates a distinct pharmacological profile, effectively inducing MDM2 degradation and killing p53-mutant Triple-Negative Breast Cancer (TNBC) cells, a phenotype largely resistant to parent MDM2 inhibitors [1]. Therefore, selecting RG7112D is imperative for researchers developing MDM2-targeting degraders or seeking to differentiate between p53-dependent (inhibitor) and p53-independent (degrader) mechanisms of action.

Quantitative Differentiation of RG7112D vs. MDM2 Inhibitor Comparators (Nutlin-3a, RG7112, Idasanutlin, AMG 232)


Biochemical Potency Comparison: RG7112D vs. RG7112 and Nutlin-3a (HTRF Binding Assay)

In a cell-free Homogeneous Time-Resolved Fluorescence (HTRF) binding assay, RG7112D inhibits the MDM2-p53 interaction with an IC50 of 11 nM. This represents an 8.2-fold improvement in potency over the prototypical inhibitor Nutlin-3a (IC50 = 90 nM). Compared to the clinical candidate RG7112 (HTRF IC50 = 18 nM), RG7112D is approximately 1.6-fold more potent. [1][2][3]

MDM2-p53 Inhibition HTRF Assay Nutlin Class

Mechanistic Differentiation: MDM2 Inhibition vs. Targeted Degradation in p53-Mutant Cancer Cells

While RG7112D acts primarily as an MDM2-p53 binding inhibitor (IC50 = 11 nM), its true differentiation lies in its function as a precursor for the MDM2-PROTAC YX-02-030. In head-to-head studies in p53-mutant Triple-Negative Breast Cancer (TNBC) cells (e.g., MDA-MB-231), RG7112D and the parent inhibitor RG7112 exhibit minimal cytotoxic activity. In contrast, the PROTAC YX-02-030 (derived from RG7112D) effectively kills these p53-mutant cells, demonstrating a distinct p53-independent mechanism of action [1].

PROTAC p53-Mutant Triple-Negative Breast Cancer MDM2 Degradation

Comparison with Second-Generation Clinical Candidate Idasanutlin (RG7388)

Idasanutlin (RG7388) is a second-generation clinical MDM2 inhibitor designed to improve upon the potency of RG7112. In biochemical assays, Idasanutlin inhibits MDM2-p53 binding with an IC50 of 6 nM. RG7112D (IC50 = 11 nM) is approximately 2-fold less potent biochemically than Idasanutlin. However, Idasanutlin and all other clinical inhibitors lack the synthetic utility of RG7112D; they cannot be readily conjugated to generate MDM2-targeting PROTACs [1][2].

Idasanutlin RG7388 p53 wild-type IC50 comparison

Comparison with Ultra-Potent Clinical Candidate AMG 232 (Navtemadlin)

AMG 232 (Navtemadlin) is among the most potent MDM2-p53 inhibitors reported, with a binding affinity (Kd) of 0.045 nM. Based on surface plasmon resonance (SPR) data, this makes it approximately 244 times more potent than the RG7112 scaffold (RG7112 Biacore Kd = 2.9 nM) to which RG7112D is structurally related. Despite this extreme difference in biochemical potency, AMG 232 shares the same fundamental limitation as all other clinical inhibitors: it cannot be used to generate MDM2-targeting PROTACs [1][2].

AMG 232 Navtemadlin Kd comparison Piperidinone

Primary Research and Development Applications for RG7112D Based on Quantitative Evidence


Synthesis and Optimization of MDM2-Targeting PROTACs (e.g., YX-02-030)

RG7112D is the defined precursor for the PROTAC YX-02-030, an MDM2 degrader with an HTRF IC50 of 63 nM for MDM2-p53 binding inhibition and an IC50 of 1.35 μM for VHL-HIF1α inhibition [1]. Researchers developing new PROTACs should use RG7112D as a starting point to optimize linker composition and E3 ligase ligand orientation. The data shows that a PROTAC derived from RG7112D gains the unique ability to kill p53-mutant cancer cells (e.g., MDA-MB-231), an effect not observed with the parent inhibitor [2]. This application is critical for exploring p53-independent therapeutic strategies in treatment-resistant cancers like Triple-Negative Breast Cancer (TNBC).

Head-to-Head Comparative Studies: Inhibitor vs. Degrader Mechanisms in p53-Mutant Models

Given its structural similarity to the clinical candidate RG7112 (HTRF IC50 = 18 nM), RG7112D (IC50 = 11 nM) serves as an ideal control compound for mechanistic studies [3]. Investigators can compare the effects of MDM2 inhibition (using RG7112D) versus MDM2 degradation (using the PROTAC YX-02-030) in both p53 wild-type and p53-mutant cancer cell lines. Studies have shown that while both the inhibitor and degrader stabilize p53 and induce cell cycle arrest in wild-type p53 models, only the PROTAC degrader induces significant apoptosis in p53-mutant TNBC cells [2]. This application provides a clear pathway for studying the differential biology of p53-dependent versus p53-independent cell death.

Reference Standard for MDM2 Inhibitor Potency in Chemical Biology Assays

With an IC50 of 11 nM against the MDM2-p53 interaction in HTRF binding assays, RG7112D can be used as a robust positive control or reference standard in biochemical and cellular screening campaigns for novel MDM2 modulators [2]. Compared to the prototypical Nutlin-3a (IC50 = 90 nM), RG7112D offers 8.2-fold higher potency, providing a wider dynamic range and greater sensitivity for detecting competitive binding in high-throughput screening (HTS) formats [4]. This makes it a more reliable benchmark for evaluating new chemical entities targeting the MDM2-p53 PPI.

Validating p53-Dependent Cytotoxicity in p53 Wild-Type Cancer Cell Panels

In p53 wild-type breast cancer cells like MCF7 and DU4475, RG7112D effectively stabilizes MDM2 protein and increases p53 protein levels, resulting in concentration-dependent reduction of cell survival [2]. This effect is comparable to, and in some cases more potent than, the parent clinical inhibitor RG7112. Researchers can employ RG7112D in a panel of genotypically-defined cancer cell lines to validate that the observed cytotoxic activity is strictly p53-dependent, thereby confirming on-target mechanism of action for MDM2 inhibitors and distinguishing them from off-target cytotoxics [3].

Technical Documentation Hub

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